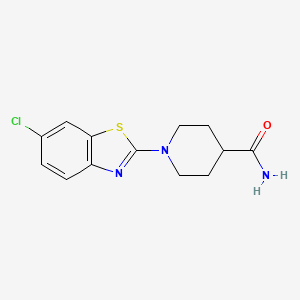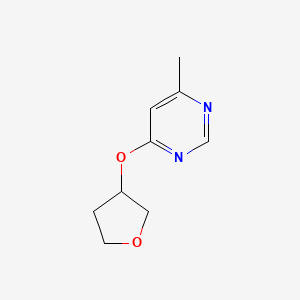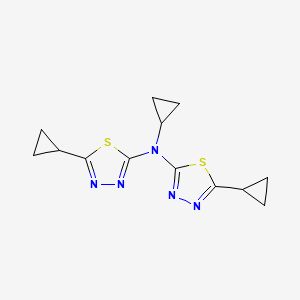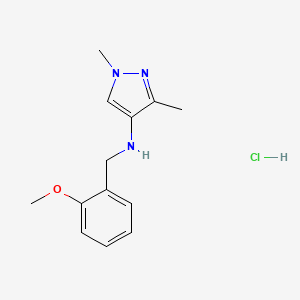![molecular formula C14H19ClN4O2 B12230190 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12230190.png)
4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 5-chloropyrimidine with piperidine under controlled conditions to form the intermediate 1-(5-chloropyrimidin-2-yl)piperidine. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
Comparison: Compared to similar compounds, 4-[1-(5-Chloropyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H19ClN4O2 |
|---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19ClN4O2/c15-12-8-16-14(17-9-12)19-3-1-2-11(10-19)13(20)18-4-6-21-7-5-18/h8-9,11H,1-7,10H2 |
InChI Key |
PVKQMNRGJGGMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine](/img/structure/B12230110.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12230114.png)

![4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B12230126.png)
![6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12230130.png)
![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12230136.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12230148.png)
![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B12230151.png)
![2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole](/img/structure/B12230155.png)

![4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12230170.png)



